Enzalutamide - 915087-33-1

Enzalutamide

Catalog Number: EVT-288066
CAS Number: 915087-33-1
Molecular Formula: C21H16F4N4O2S
Molecular Weight: 464.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enzalutamide is a synthetic, orally bioavailable compound that acts as a potent antagonist of the androgen receptor (AR) signaling pathway. [] It is classified as a second-generation antiandrogen, specifically designed to target various stages of AR signaling, and is distinct from first-generation antiandrogens due to its enhanced binding affinity for AR and more comprehensive mechanism of action. [, ] In scientific research, enzalutamide serves as a valuable tool to investigate AR signaling pathways, particularly in prostate cancer where AR plays a pivotal role. [, , ]

Mechanism of Action

Enzalutamide exerts its action by competitively binding to the ligand-binding domain of the androgen receptor (AR), effectively blocking the binding of androgens like testosterone and dihydrotestosterone. [, ] This binding prevents AR translocation from the cytoplasm to the nucleus, hindering its ability to function as a transcription factor. [, ] By inhibiting AR signaling at multiple steps, including ligand binding, nuclear translocation, and DNA binding, enzalutamide suppresses the expression of AR-regulated genes, thereby inhibiting prostate cancer cell growth and survival. [, , , ]

Prostate Cancer Research:

Enzalutamide is extensively used in prostate cancer research due to its potent AR antagonist activity. [] It serves as a critical tool to investigate:

  • Mechanisms of Castration Resistance: Enzalutamide is employed to elucidate the development of castration-resistant prostate cancer (CRPC), a lethal form of the disease that progresses despite therapies aimed at lowering androgen levels. [, , , ] Studies using enzalutamide are helping identify AR-dependent and AR-independent mechanisms of resistance, guiding the development of novel therapeutic strategies. [, , , ]

  • Therapeutic Efficacy in Different Prostate Cancer Subtypes: Researchers are exploring the efficacy of enzalutamide in various clinical settings, including metastatic hormone-sensitive prostate cancer (mHSPC), non-metastatic CRPC (nmCRPC), and metastatic CRPC (mCRPC). [, , , , , ] This research aims to optimize treatment strategies based on disease stage and prior treatment history. [, , ]

  • Combination Therapies: The potential of enzalutamide in combination with other therapeutic modalities, including chemotherapy, immunotherapy, and targeted therapies, is an area of active research. [, , , , , ] Preclinical and clinical trials are investigating the efficacy of enzalutamide combined with docetaxel, PROSTVAC, and PARP inhibitors, aiming to achieve synergistic antitumor effects and overcome resistance mechanisms. [, , , ]

Other Cancer Types:

  • Triple-Negative Breast Cancer: Studies are investigating the potential of enzalutamide in treating triple-negative breast cancer (TNBC), particularly in AR-positive subtypes like the luminal AR (LAR) subset. [] Preclinical data suggest that enzalutamide exhibits anti-tumor activity in these subtypes, prompting further clinical evaluation. []
Future Directions
  • Overcoming Enzalutamide Resistance: Identifying and targeting mechanisms of enzalutamide resistance remains a major challenge and an area of active research. [, , , ] Future studies will focus on developing novel therapeutic strategies to overcome resistance, including combination therapies, targeting alternative signaling pathways, and exploring the role of tumor microenvironment. [, , ]

  • Biomarker Development: Research is needed to identify predictive biomarkers for enzalutamide response and resistance. [, ] This will enable personalized treatment approaches by identifying patients who are most likely to benefit from enzalutamide therapy and guide treatment decisions in the clinic.

  • Expanding Applications Beyond Prostate Cancer: Further research is warranted to explore the therapeutic potential of enzalutamide in other AR-expressing cancers, such as TNBC. [] Preclinical studies can help identify potential synergistic combinations with other therapies and guide the design of clinical trials.

Properties

CAS Number

915087-33-1

Product Name

Enzalutamide

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide

Molecular Formula

C21H16F4N4O2S

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)

InChI Key

WXCXUHSOUPDCQV-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Solubility

Insoluble

Synonyms

MDV3100; MDV 3100; MDV-3100; Enzalutamide brand name: Xtandi.

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.